iNOS Inhibitory Activity in Murine Macrophages
5-Hydroxy-2-methoxybenzoic acid demonstrates a defined inhibitory effect on lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophages, with a reported IC50 of 2.57 µM [1]. In contrast, gentisic acid (2,5-dihydroxybenzoic acid), a structurally related metabolite of aspirin, showed no significant inhibition of COX-2-dependent prostaglandin E2 synthesis at concentrations up to 100 µM in a comparable macrophage model [2]. This indicates a distinct biological profile for 5-hydroxy-2-methoxybenzoic acid, making it a more suitable candidate for research targeting the iNOS pathway in inflammatory models.
| Evidence Dimension | iNOS enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 2.57 µM |
| Comparator Or Baseline | Gentisic acid (2,5-dihydroxybenzoic acid): No significant inhibition up to 100 µM |
| Quantified Difference | >38.9-fold difference in potency (based on upper limit) |
| Conditions | Mouse RAW264.7 cells, LPS-induced iNOS activity |
Why This Matters
This quantitative difference defines a clear research application for the compound in iNOS-related studies, where gentisic acid would be an ineffective tool.
- [1] BindingDB. BDBM50105346 (5-hydroxy-2-methoxybenzoic acid). IC50 data for iNOS inhibition. View Source
- [2] Hinz, B., Kraus, V., Pahl, A., & Brune, K. Salicylate Metabolites Inhibit Cyclooxygenase-2-Dependent Prostaglandin E2 Synthesis in Murine Macrophages. Biochemical and Biophysical Research Communications, 274(1), 197-202 (2000). View Source
